RNA Polymerase II Inhibition Potency: MMPR-OP vs. AMPR-OP (Ki Head-to-Head Comparison)
In a direct head-to-head study using wheat germ DNA‑dependent RNA polymerase II, the Ki of MMPR‑OP (methylthioinosine dicarboxaldehyde) was determined to be 0.64 mM, while the Ki of its fluorescent derivative AMPR‑OP was 1.0 µM, representing a 640‑fold difference in binding affinity between the two purine nucleoside dialdehydes [1]. Both compounds exhibited noncompetitive inhibition with respect to [³H]UMP incorporation and were covalently bound to the largest enzyme subunit (IIa) via NaBH₄ reduction, confirming that they target the same lysine residue in the initiation subsite [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for RNA polymerase II |
|---|---|
| Target Compound Data | MMPR-OP Ki = 0.64 mM (6.4 × 10⁻⁴ M) |
| Comparator Or Baseline | AMPR-OP Ki = 1.0 µM (1.0 × 10⁻⁶ M) |
| Quantified Difference | 640‑fold (AMPR‑OP is 640‑fold more potent than MMPR‑OP) |
| Conditions | Wheat germ DNA-dependent RNA polymerase II (EC 2.7.7.6); noncompetitive inhibition with respect to [³H]UMP incorporation; covalent binding confirmed by NaBH₄ reduction; pH and temperature not explicitly reported in the abstract but consistent with standard RNA polymerase assay conditions |
Why This Matters
This direct Ki comparison defines MMPR-OP's potency ceiling for RNA polymerase II studies and provides a benchmark for selecting between MMPR-OP (weaker, unmodified probe) and AMPR-OP (higher-affinity, fluorescent probe) based on experimental sensitivity requirements.
- [1] J. M. Cho, A. P. Kimball, "Probes of eukaryotic DNA‑dependent RNA polymerase II‑II: Covalent binding of two purine nucleoside dialdehydes to the initiation subsite," Biochemical Pharmacology, vol. 31, no. 16, pp. 2583–2589, 1982. View Source
- [2] PubMed entry for Cho & Kimball (1982), Biochemical Pharmacology 31(16):2583‑2589, PMID: 713 56 (document hit in MEDLINE). View Source
